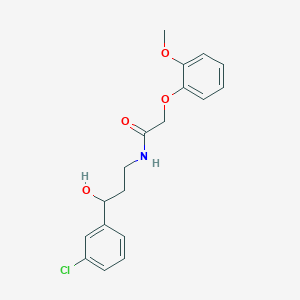
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide, also known as A-740003, is a small molecule antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor is expressed on immune cells, including macrophages, dendritic cells, and T cells, and plays a critical role in inflammation, immunity, and cell death. A-740003 has been extensively studied in vitro and in vivo, and has shown potential as a therapeutic agent for various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolism of several chloroacetamide herbicides in human and rat liver microsomes. This research highlighted the complex metabolic activation pathways of these compounds, potentially leading to carcinogenic products. The study provides insights into the metabolic processes of chloroacetamide derivatives, which could be relevant for understanding the biological interactions and potential applications of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" in scientific research (Coleman, Linderman, Hodgson, & Rose, 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Weisshaar and Böger (1989) investigated the effect of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus acutus. Their findings on the inhibitory action of chloroacetamide derivatives on biosynthetic pathways can provide a foundation for researching the potential biochemical or agricultural applications of similar compounds, including the specific acetamide of interest (Weisshaar & Böger, 1989).
Synthesis and Applications in Green Chemistry
Research by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, illustrates the commitment to environmentally friendly synthesis methods for related compounds. This approach could be indicative of the methods that might be applied to or developed from the synthesis of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide," showcasing the potential for sustainable development in chemical synthesis (Zhang, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) on the synthesis of 2-(Substituted phenoxy) Acetamide Derivatives and their potential as anticancer, anti-inflammatory, and analgesic agents highlights the therapeutic potentials of acetamide derivatives. This research area may offer insights into the potential biomedical applications of similar compounds, including the exploration of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(2-methoxyphenoxy)acetamide" for therapeutic uses (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-23-16-7-2-3-8-17(16)24-12-18(22)20-10-9-15(21)13-5-4-6-14(19)11-13/h2-8,11,15,21H,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVAONXLQZTZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

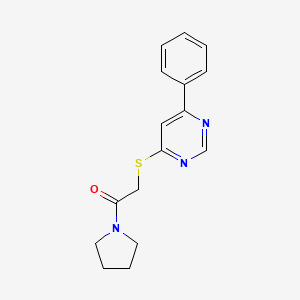
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
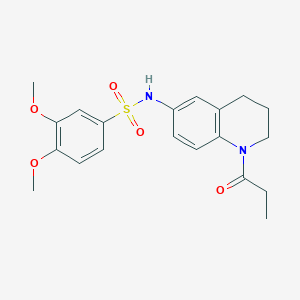
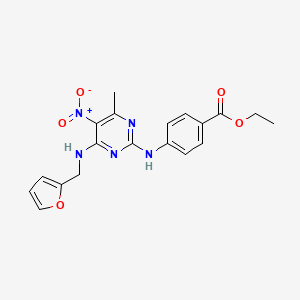
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)
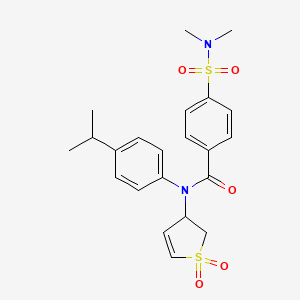
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)
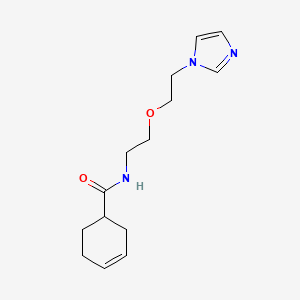

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)